Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate
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Overview
Description
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12BrClN2O3 and a molecular weight of 323.57 g/mol . It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a pyridine ring, along with a tert-butyl carbamate group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to form 5-bromopyridine.
Chlorination: The brominated pyridine is then chlorinated to introduce the chlorine atom at the 6-position.
Hydroxylation: A hydroxyl group is introduced at the 3-position through a hydroxylation reaction.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce carbonyl or alkyl derivatives .
Scientific Research Applications
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity . It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the chlorine atom at the 6-position.
Tert-butyl (6-chloro-3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the bromine atom at the 5-position.
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks both the bromine and chlorine atoms.
Uniqueness
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O3/c1-10(2,3)17-9(16)14-8-6(15)4-5(11)7(12)13-8/h4,15H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCWPLCBROEIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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